molecular formula C7H5ClN2S B1346463 4-Chloro-5-methylthieno[2,3-d]pyrimidine CAS No. 43088-67-1

4-Chloro-5-methylthieno[2,3-d]pyrimidine

Cat. No.: B1346463
CAS No.: 43088-67-1
M. Wt: 184.65 g/mol
InChI Key: UAIXPCWTEUFSNI-UHFFFAOYSA-N
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Description

4-Chloro-5-methylthieno[2,3-d]pyrimidine (CMT) is a heterocyclic compound composed of a thiophene ring and a pyrimidine ring. It is a member of the thienopyrimidine family of compounds and is a valuable synthetic intermediate in the synthesis of several biologically active compounds. CMT has been used in the synthesis of several drugs, including the anticonvulsant, lamotrigine, and the anti-inflammatory, etoricoxib. CMT has also been used in the synthesis of several other compounds, including the anti-malarial drug, primaquine, and the anti-cancer drug, lapatinib.

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis

    • 4-Chloro-5-methylthieno[2,3-d]pyrimidine has been utilized in Suzuki coupling reactions. Krolenko and Vlasov (2019) reported the synthesis of 5-methylthieno[2,3-d]pyrimidine-6-carboxylates with prop-1-en-1-yl and hexa-1,5-dien-3-yl fragments. These products' structures and molecular geometries were confirmed through further transformations (Krolenko & Vlasov, 2019).
  • Antimicrobial Agents

    • Hozien et al. (1996) described the synthesis of new 5-phenylthieno[2,3-d]pyrimidine-4(3H)one derivatives, including a 4-chloro derivative. These compounds were synthesized and tested for antimicrobial activity, highlighting the potential use of this compound derivatives in developing antimicrobial agents (Hozien et al., 1996).
  • Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

    • Gangjee et al. (2008) synthesized compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold, exhibiting potent dual inhibitory activities against human thymidylate synthase and dihydrofolate reductase. This study underscores the significance of the thieno[2,3-d]pyrimidine framework in developing dual inhibitors (Gangjee et al., 2008).
  • Antiviral Activity

    • Research by Saxena et al. (1988) involved synthesizing derivatives of 4-chloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine, showing slight activity against human cytomegalovirus and herpes simplex virus type 1. This indicates a potential application of this compound derivatives in antiviral drug development (Saxena et al., 1988).
  • Antitumor Activity

    • Grivsky et al. (1980) described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2
    ,3-d]pyrimidine, highlighting its significant activity against Walker 256 carcinosarcoma in rats. This suggests that derivatives of this compound might hold potential in antitumor research .
  • Apoptosis Induction in Cancer Cells

    • Kemnitzer et al. (2009) discovered that certain 4-anilino-N-methylthieno[2,3-d]pyrimidines can induce apoptosis in cancer cells. This highlights the potential of this compound derivatives as cancer therapeutics, particularly in breast cancer models (Kemnitzer et al., 2009).
  • Radioprotective and Antitumor Activity

    • A study by Alqasoumi et al. (2009) synthesized novel thieno[2,3-d]pyrimidine derivatives showing promising radioprotective and antitumor activities. This further supports the versatile application of this compound in developing new therapeutic agents (Alqasoumi et al., 2009).
  • Antifungal Activities

    • Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines and tested them for antifungal activity. This suggests a potential role for this compound derivatives in the development of antifungal agents (Konno et al., 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Future Directions

While specific future directions for “4-Chloro-5-methylthieno[2,3-d]pyrimidine” are not mentioned in the search results, related compounds have been studied for their potential as inhibitors of the FMS tyrosine kinase , suggesting possible directions for future research.

Biochemical Analysis

Biochemical Properties

4-Chloro-5-methylthieno[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes, thereby impacting cellular behavior. Additionally, it has been found to interfere with metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can affect its efficacy. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to long-term changes in cellular function. These effects are often dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or activation. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These processes are essential for its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity. It is directed to specific compartments or organelles within cells, where it exerts its effects. Targeting signals and post-translational modifications play a crucial role in this localization, ensuring that the compound reaches its intended site of action .

Properties

IUPAC Name

4-chloro-5-methylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-2-11-7-5(4)6(8)9-3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIXPCWTEUFSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302745
Record name 4-chloro-5-methylthieno[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43088-67-1
Record name 4-Chloro-5-methylthieno[2,3-d]pyrimidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methylthieno(2,3-d)pyrimidine
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Record name 43088-67-1
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Record name 4-chloro-5-methylthieno[2,3-d]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research article discusses using 4-Chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate in a Suzuki reaction. What is the significance of this reaction for this specific compound?

A1: The Suzuki reaction is a powerful tool in organic synthesis, particularly for creating carbon-carbon bonds. In the context of this research [], the Suzuki reaction allows for the introduction of various allyl groups to the this compound-6-carboxylate scaffold. This modification is significant because it can potentially lead to derivatives with altered biological activity. By varying the allyl substituent, researchers can explore the structure-activity relationship (SAR) and potentially identify compounds with enhanced potency or selectivity for specific targets.

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